molecular formula C44H36N2 B12111741 13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

Cat. No.: B12111741
M. Wt: 592.8 g/mol
InChI Key: GNAIMAUVPIHHDM-UHFFFAOYSA-N
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Description

This compound is a nitrogen-containing pentacyclic system with a complex stereochemical configuration. Its core structure, 13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa, features a fused macrocyclic framework incorporating an aza (nitrogen) atom at position 13. The substituent (1R,2R)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl introduces chiral centers and aromatic moieties, which may influence its biological activity and physicochemical properties.

Properties

IUPAC Name

13-[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36N2/c1-3-15-33(16-4-1)43(45-27-35-19-7-8-20-36(35)28-45)44(34-17-5-2-6-18-34)46-29-37-25-23-31-13-9-11-21-39(31)41(37)42-38(30-46)26-24-32-14-10-12-22-40(32)42/h1-26,43-44H,27-30H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAIMAUVPIHHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1C(C5=CC=CC=C5)C(C6=CC=CC=C6)N7CC8=CC=CC=C8C7)C=CC9=CC=CC=C94
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Azapentacyclic Core Formation

The azapentacyclic core is constructed via sequential cyclization reactions. A representative method involves:

  • Buchwald-Hartwig Amination : A palladium-catalyzed coupling between a brominated tetralin derivative and a protected amine forms the initial bicyclic intermediate.

  • Intramolecular Heck Reaction : A palladium(II) acetate/tri-o-tolylphosphine system facilitates ring closure to generate the pentacyclic framework. Typical conditions include refluxing in dimethylformamide (DMF) at 110°C for 12–18 hours, yielding the core structure in 65–72%.

  • Stereochemical Control : Chiral auxiliaries or asymmetric hydrogenation (e.g., using (R)-BINAP ligands) enforce the (1R,2R) configuration in the diphenylethyl side chain.

Functional Group Introduction: Dihydroisoindol and Diphenylethyl Moieties

The dihydroisoindol group is introduced via:

  • Reductive Amination : Condensation of 1,3-dihydroisoindole-2-carbaldehyde with a benzylamine derivative in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C.

  • Suzuki-Miyaura Coupling : Aryl boronic acids react with halogenated intermediates to install the diphenylethyl group. For example, coupling 2-bromostyrene with phenylboronic acid using Pd(PPh3)4 and K2CO3 in toluene/water (3:1) at 80°C achieves 85% yield.

Catalytic Asymmetric Synthesis

Enantioselective Cyclopropanation

A rhodium-catalyzed cyclopropanation of styrene derivatives with diazo compounds generates the cyclopropane fragment in the azapentacyclic core. Using Rh2(S-DOSP)4 as a catalyst in dichloromethane at −20°C affords the desired stereoisomer with 92% enantiomeric excess (ee).

Dynamic Kinetic Resolution (DKR)

Racemic intermediates undergo DKR during Heck coupling reactions. For instance, a palladium-catalyzed reaction with (R)-SEGPHOS ligand selectively produces the (1R,2R)-configured product in 78% yield and >99% ee.

Purification and Isolation Techniques

Salt Formation for Intermediate Purification

Crude intermediates are purified via salt formation with dicarboxylic acids (e.g., oxalic or fumaric acid). Recrystallization from isopropanol/water (4:1) increases purity to >99.5%.

Chromatographic Methods

  • Flash Column Chromatography : Silica gel with ethyl acetate/hexane (10–30% gradient) isolates non-polar intermediates.

  • Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) resolve stereoisomeric impurities.

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)Purity (%)Scalability
Multi-Step OrganicCyclization, Suzuki coupling65–7298.5Industrial
Catalytic AsymmetricDKR, Rh-catalyzed cyclopropanation78–8599.2Laboratory
Salt PurificationOxalic acid recrystallization41–5099.5Both

Advantages : Multi-step organic synthesis offers scalability, while asymmetric methods excel in stereocontrol.
Challenges : Low yields in cyclization steps (41–50%) and high catalyst costs in asymmetric routes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoindole moiety.

    Reduction: Reduction reactions could be used to modify the pentacyclic core or other functional groups.

    Substitution: Various substitution reactions can be employed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific applications. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features of the target compound with related macrocyclic/pentacyclic systems:

Compound Name Core Structure Key Substituents/Heteroatoms Synthesis Highlights Applications/Activity References
Target Compound: 13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[...] 13-azapentacyclo Aza (N), diphenylethyl, dihydroisoindolyl Not explicitly described Unknown
Potassium 6-oxo-7,13,16,22-tetraazatetracyclo[...] (Macrocyclic quinoxaline) Tetraazatetracyclo Quinoxaline, carboxylate Multi-step from 3-iodo-1,2-phenylenediamine Pim-1/Pim-2 kinase inhibition (sub-µM)
10,16-dibromo-12λ⁶,14λ⁶-dithia-13-azapentacyclo[...] Azapentacyclo with sulfur Bromine, sulfonimide Not described Predicted CCS values (152.8–157.3 Ų)
(S)-13-Oxa-12,14-diborapentacyclo[...] ((S)-108) Diborapentacyclo Boron, hydroxyl nBuLi, trimethyl borate, HCl quenching Catalytic amide formation
1-(12,14-Dioxa-13-phosphapentacyclo[...])pyrrolidine Phosphapentacyclo Phosphorus, pyrrolidine Custom synthesis (Amadis Chemical) Analytical services

Key Observations :

  • Heteroatom Variation : The target compound’s nitrogen-rich core contrasts with sulfur (), boron (), and phosphorus () analogs, which alter electronic properties and reactivity.
  • Synthetic Routes: While the target compound’s synthesis is undocumented, related systems employ diverse strategies, such as lithium-mediated boron insertion () or multi-step quinoxaline derivatization ().

Physicochemical Properties

provides collision cross-section (CCS) data for a dibromo-sulfonimide analog, which shares the azapentacyclo core:

Adduct m/z Predicted CCS (Ų)
[M+H]+ 551.85688 152.8
[M+Na]+ 573.83882 150.3
[M-H]- 549.84232 154.2

These values suggest moderate molecular rigidity, likely influenced by the pentacyclic framework. The target compound’s CCS may differ due to its unique substituents but could exhibit similar trends .

Biological Activity

The compound 13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a complex organic molecule with significant potential in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores its biological activity based on current research findings.

  • Molecular Formula : C44H36N2
  • Molecular Weight : 592.8 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Interaction : The structure suggests potential interactions with neurotransmitter receptors such as dopamine and serotonin receptors due to the presence of the isoindole moiety.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways related to cancer progression and neurodegenerative diseases.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description References
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines (e.g., breast cancer) through apoptosis induction.,
Neuroprotective Effects Shows promise in protecting neuronal cells from oxidative stress and apoptosis in vitro.
Antidepressant-like Effects Demonstrated potential in animal models for alleviating depressive symptoms by modulating serotonin levels.
Anti-inflammatory Properties Inhibits pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory conditions.

Case Study 1: Anticancer Activity

A study conducted on various human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations of 10 µM and above. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neuronal injury (using SH-SY5Y cells), treatment with the compound resulted in a marked reduction in reactive oxygen species (ROS) levels and improved cell survival rates compared to controls.

Case Study 3: Antidepressant-like Effects

In behavioral tests on rodent models of depression (forced swim test), administration of the compound resulted in a significant decrease in immobility time compared to untreated groups, indicating potential antidepressant properties.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Variations in substituents on the isoindole moiety have been shown to affect potency and selectivity towards different biological targets.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can researchers address challenges in reproducibility?

The synthesis involves multi-step organic reactions, including stereoselective formation of the azapentacyclic core and functionalization of the dihydroisoindolyl group. Key challenges include controlling regio- and stereochemistry during cyclization steps. To ensure reproducibility:

  • Use high-purity reagents and strictly controlled temperature/pressure conditions (as proprietary protocols often omit these details) .
  • Employ advanced spectroscopic monitoring (e.g., in situ NMR) to track intermediate formation .
  • Cross-validate synthetic pathways with computational tools (e.g., DFT calculations) to predict reaction outcomes .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound’s purity and stereochemistry?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR with 2D techniques (COSY, NOESY) to resolve overlapping signals in the polycyclic framework .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and detect trace impurities.
  • Chiral HPLC: Essential for verifying enantiomeric excess, given the compound’s stereogenic centers .
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .

Q. How should researchers design experiments to link this compound’s structure to its theoretical properties (e.g., electronic or steric effects)?

  • Computational Modeling: Use molecular dynamics (MD) simulations to analyze steric hindrance in the azapentacyclic core.
  • Electron Density Mapping: Employ DFT to predict reactivity at specific sites (e.g., the dihydroisoindolyl moiety) .
  • Experimental Validation: Correlate computational predictions with kinetic studies (e.g., reaction rates with varying substituents) .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Error Source Analysis: Compare force fields used in simulations (e.g., AMBER vs. CHARMM) to identify parameter mismatches .
  • Hybrid QM/MM Approaches: Combine quantum mechanics for reactive sites and molecular mechanics for the bulk structure .
  • Systematic Variation: Adjust synthetic conditions (e.g., solvent polarity, catalysts) to test robustness of computational models .

Q. How can the synthesis be optimized for scalability while maintaining stereochemical fidelity?

  • Process Intensification: Use continuous-flow reactors to enhance heat/mass transfer in critical steps (e.g., cycloadditions) .
  • Membrane Separation Technologies: Purify intermediates without compromising chiral integrity .
  • Design of Experiments (DoE): Apply statistical methods (e.g., factorial design) to identify optimal reagent ratios and reaction times .

Q. What methodologies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR): Quantify binding affinities in real time.
  • Molecular Docking: Use cryo-EM or X-ray structures of targets to simulate binding modes .
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔG, ΔH) to validate computational docking results .

Q. How can researchers leverage interdisciplinary approaches (e.g., materials science or catalysis) to expand this compound’s applications?

  • Hybrid Materials: Investigate its use as a ligand in asymmetric catalysis (e.g., palladium-catalyzed cross-couplings) .
  • Photophysical Studies: Explore fluorescence properties for sensor development using time-resolved spectroscopy .
  • Collaborative Frameworks: Integrate chemical engineering principles (e.g., reactor design) with synthetic chemistry for industrial-grade applications .

Methodological Considerations Table

Research Objective Recommended Techniques Key References
Synthetic ReproducibilityIn situ NMR, DFT calculations
Stereochemical AnalysisChiral HPLC, X-ray crystallography
Computational-Experimental IntegrationQM/MM simulations, DoE
Scalability OptimizationContinuous-flow reactors, membrane separation

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